3-(4-{[(Tert-butoxy)carbonyl](methyl)amino}phenyl)propanoic acid
Description
3-(4-{(Tert-Butoxy)CarbonylAmino}Phenyl)Propanoic Acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group attached to a phenyl ring and a propanoic acid side chain. This compound is widely used in medicinal chemistry as a building block for peptide synthesis and drug design, owing to its stability under acidic conditions (via the Boc group) and its ability to modulate solubility and bioavailability through the phenyl and carboxylic acid moieties . Its structure allows for diverse functionalization, making it a versatile intermediate in synthesizing protease inhibitors, kinase modulators, and other bioactive molecules.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
3-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18) |
InChI Key |
DXHZDOXZIYHSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid typically involves multiple stepsThe reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The phenyl ring and other functional groups can be reduced under specific conditions.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active methylamino group, which can then interact with various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs that share its core structure but differ in substituents, stereochemistry, or functional groups. Key differences in physicochemical properties, biological activity, and synthetic utility are highlighted.
Structural Variations and Physicochemical Properties
| Compound Name | Structural Features | Molecular Weight (g/mol) | logP<sup>*</sup> | Key Applications/Activity | References |
|---|---|---|---|---|---|
| 3-(4-{(Tert-Butoxy)CarbonylAmino}Phenyl)Propanoic Acid | Boc-protected methylamino group, phenyl ring, propanoic acid | ~335.4 (estimated) | ~2.1 | Peptide synthesis, enzyme inhibition | |
| (S)-3-(4-(Benzyloxy)Phenyl)-2-(Tert-Butoxycarbonyl(Methyl)Amino)Propanoic Acid | Benzyloxy substituent on phenyl ring | 429.5 | ~3.5 | Tyrosine analogs, prodrug development (enhanced lipophilicity) | |
| 3-((Tert-Butoxycarbonyl)Amino)-2-(4-Fluorobenzyl)Propanoic Acid | 4-Fluorobenzyl substituent, Boc-protected amino group | 323.3 | ~2.8 | Anti-inflammatory agents (fluorine enhances metabolic stability) | |
| (S)-2-((Tert-Butoxycarbonyl)Amino)-3-(Naphthalen-1-yl)Propanoic Acid | Naphthalene substituent (bulky aromatic group) | 359.4 | ~3.9 | Protein-protein interaction inhibitors (increased steric hindrance) | |
| 3-(4-Methoxyphenyl)-2-((Tert-Butoxycarbonyl)Amino)Propanoic Acid | Methoxy substituent on phenyl ring | 337.4 | ~2.3 | Serotonin receptor modulators (methoxy improves solubility in polar media) | |
| 3-(5-(Tert-Butoxycarbonyl)Amino)-4-(4-Fluorophenyl)-1-Methyl-Pyrazol-3-yl)Propanoic Acid | Pyrazole ring with 4-fluorophenyl group | 391.4 | ~2.6 | Antimalarial agents (heterocyclic core enhances target binding) |
<sup>*</sup>logP values estimated using fragment-based methods (e.g., XLogP3).
Biological Activity
3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid, a compound featuring a tert-butoxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C18H27NO4
- Molecular Weight : 321.41 g/mol
- CAS Number : 143415-62-7
The compound's structure includes an amino acid backbone modified with a tert-butoxycarbonyl group, which enhances its stability and solubility in biological systems.
Anticancer Activity
Research indicates that compounds similar to 3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid exhibit significant anticancer properties. For instance:
- Study Findings : A study demonstrated that derivatives containing β-amino acids showed antiproliferative activity against various cancer cell lines, including glioma cells, with some compounds achieving IC50 values in the low micromolar range .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific proteins involved in cell proliferation and survival pathways, such as HSET (KIFC1), which is crucial for mitotic spindle formation .
Antimicrobial Activity
The compound also displays antimicrobial properties:
- In Vitro Studies : Various derivatives have been tested against bacterial strains, showing promising results in inhibiting growth. For example, certain β-amino acid derivatives demonstrated enhanced antibacterial activity compared to standard antibiotics .
- Synergistic Effects : Combinations of these compounds with existing antibiotics have shown synergistic effects, enhancing overall efficacy against resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of 3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid has been explored:
- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .
- Research Evidence : In models of inflammation, derivatives have been shown to reduce symptoms significantly, suggesting their potential as therapeutic agents for inflammatory diseases.
Data Table: Summary of Biological Activities
| Biological Activity | Test System | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Glioma Cell Lines | 6 - 8 | |
| Antimicrobial | Various Bacterial Strains | Variable | |
| Anti-inflammatory | In Vitro Models | Not specified |
Case Studies
- Anticancer Study :
-
Synergistic Antimicrobial Effects :
- Research demonstrated that combining 3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid derivatives with conventional antibiotics resulted in improved inhibition of resistant bacterial strains, showcasing the potential for developing new combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
